molecular formula C9H7F2N B11913720 1-(Difluoromethyl)-1H-indole

1-(Difluoromethyl)-1H-indole

Cat. No.: B11913720
M. Wt: 167.15 g/mol
InChI Key: RIDXGVWXYKLHMT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-indole is an organic compound characterized by the presence of a difluoromethyl group attached to an indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable entity in drug design and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of indole derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-1H-indole may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated indole derivatives with various functional groups, such as halides, azides, and hydroxyl groups .

Scientific Research Applications

1-(Difluoromethyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-indole is unique due to its balanced lipophilicity and stability, making it a versatile compound in various research fields. The presence of the difluoromethyl group provides distinct hydrogen bonding capabilities and electronic effects, enhancing its potential as a drug candidate .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

1-(difluoromethyl)indole

InChI

InChI=1S/C9H7F2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H

InChI Key

RIDXGVWXYKLHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(F)F

Origin of Product

United States

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